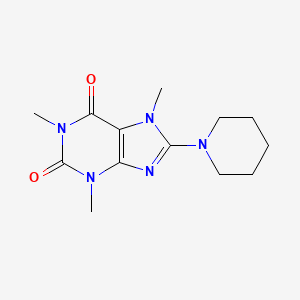![molecular formula C16H16BrClO3 B4962668 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4962668.png)
1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is a complex organic compound with a molecular formula of C17H15BrCl2O3. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-chlorophenol with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-methoxy-4-methylbenzene under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.
Applications De Recherche Scientifique
1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and methoxy groups allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorophenol: A precursor in the synthesis of the target compound.
2-Bromo-4-chloropyridine: Shares similar halogenation patterns but differs in the core structure.
1-{2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine: Another derivative with similar functional groups but different overall structure.
Uniqueness
1-[2-(2-Bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups and the resulting chemical properties
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-chlorophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-11-3-5-15(16(9-11)19-2)21-8-7-20-14-6-4-12(18)10-13(14)17/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARJZSIMOHFVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(N-tert-butylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-Ethoxy-N-{1,3,3-trimethyl-1,3-dihydro-3'H-spiro[indole-2,2'-naphtho[1,2-B]furan]-5'-YL}benzene-1-sulfonamide](/img/structure/B4962599.png)
![Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate](/img/structure/B4962604.png)
![6-BENZYL-5-(NAPHTHALEN-1-YL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B4962621.png)
![6-Amino-1-benzyl-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![(5Z)-5-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B4962642.png)
![N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4962644.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)
![[2-methoxy-4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4962684.png)
![3,4-dichloro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide](/img/structure/B4962690.png)
![4-butoxy-N-[(E)-1-(furan-2-yl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4962695.png)
